molecular formula C21H26N4O2 B4541435 N-[3-(dimethylamino)propyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide

N-[3-(dimethylamino)propyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide

Cat. No.: B4541435
M. Wt: 366.5 g/mol
InChI Key: HDKZNYQCVCHOCS-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N’-(9-ethyl-9H-carbazol-3-yl)ethanediamide is a complex organic compound with a molecular formula of C21H26N4O2 and a molecular weight of 366.457 Da . This compound is notable for its unique structure, which includes both a dimethylamino group and a carbazole moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-(9-ethyl-9H-carbazol-3-yl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carboxylic acid with N,N-dimethyl-1,3-propanediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-(9-ethyl-9H-carbazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the carbazole moiety, while reduction can lead to the formation of reduced amine derivatives .

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-(9-ethyl-9H-carbazol-3-yl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-(9-ethyl-9H-carbazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbazole moiety can engage in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-1,3-propanediamine: A simpler analog with similar amine functionality.

    9-ethyl-9H-carbazole-3-carboxylic acid: A precursor in the synthesis of the target compound.

    N,N’-dicyclohexylcarbodiimide (DCC): A commonly used coupling agent in amide bond formation.

Uniqueness

N-[3-(dimethylamino)propyl]-N’-(9-ethyl-9H-carbazol-3-yl)ethanediamide is unique due to its combination of a dimethylamino group and a carbazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(9-ethylcarbazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-25-18-9-6-5-8-16(18)17-14-15(10-11-19(17)25)23-21(27)20(26)22-12-7-13-24(2)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKZNYQCVCHOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C(=O)NCCCN(C)C)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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